N-(1-benzofuran-2-ylmethyl)cyclopentanamine
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Overview
Description
N-(1-benzofuran-2-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C14H17NO It is characterized by the presence of a benzofuran moiety attached to a cyclopentanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylmethyl)cyclopentanamine typically involves the reaction of benzofuran-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce cyclopentylamine derivatives.
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzofuran-2-ylmethyl)cyclohexanamine: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
N-(1-benzofuran-2-ylmethyl)cyclobutanamine: Similar structure with a cyclobutane ring instead of a cyclopentane ring.
N-(1-benzofuran-2-ylmethyl)cyclopropanamine: Similar structure with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness
N-(1-benzofuran-2-ylmethyl)cyclopentanamine is unique due to its specific combination of a benzofuran moiety and a cyclopentanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1038232-05-1 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C14H17NO/c1-4-8-14-11(5-1)9-13(16-14)10-15-12-6-2-3-7-12/h1,4-5,8-9,12,15H,2-3,6-7,10H2 |
InChI Key |
INZATFLOOKNDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=CC=CC=C3O2 |
Purity |
95 |
Origin of Product |
United States |
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